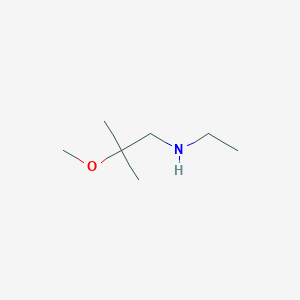

Ethyl(2-methoxy-2-methylpropyl)amine

Description

Contextualization of Multifunctional Alkylamines and Alkyl Ethers in Organic Synthesis

Alkylamines and alkyl ethers are foundational classes of organic compounds, each possessing distinct properties that make them indispensable in synthesis. Amines are organic derivatives of ammonia (B1221849) and are crucial building blocks for a vast array of biologically active compounds, including amino acids, hormones, and vitamins. byjus.com Their basicity and nucleophilicity allow them to participate in a wide range of chemical transformations. numberanalytics.com In medicinal chemistry, the amine functional group is a cornerstone, appearing in numerous pharmaceuticals where it often plays a key role in binding to biological targets or modulating physicochemical properties like solubility. numberanalytics.comstereoelectronics.org Alkylamines are widely used in the production of agrochemicals, dyes, surfactants, and pharmaceuticals. byjus.comglobenewswire.com

Rationale for Dedicated Academic Inquiry into Ethyl(2-methoxy-2-methylpropyl)amine

The academic interest in this compound stems from its nature as a bifunctional molecule. The integration of a secondary amine and an ether group onto a branched alkyl scaffold presents a unique combination of chemical properties. The amine group provides a site for hydrogen bonding, a handle for further chemical modification, and potential biological activity, while the ether moiety can influence the molecule's polarity, solubility, and metabolic stability. ashp.org

This dual functionality makes the compound and its derivatives attractive candidates for several research areas:

Medicinal Chemistry: As a building block for more complex pharmaceutical agents. The specific arrangement of the amine and ether could lead to novel interactions with biological targets.

Materials Science: As a monomer or additive in the creation of functional polymers. For instance, branched amino ethers have been investigated for synthesizing polyurethane gel electrolytes.

Catalysis: As a ligand for metal catalysts, where both the nitrogen and oxygen atoms could coordinate with a metal center, potentially influencing the catalyst's reactivity and selectivity.

The branched "2-methylpropyl" structure further adds steric complexity, which can be a critical factor in controlling stereoselective reactions or modulating binding affinity in biological systems.

Historical Overview of Related Branched Amino-Ether Structural Motifs in Chemical Literature

The development of molecules containing both amine and ether functionalities is built upon a long history of synthetic organic chemistry. The synthesis of amines has been a subject of intense research since the 19th century, with early methods like the reaction of alkyl halides with ammonia being established by chemists like Wurtz in 1849. byjus.comstudymind.co.uk Over the decades, more sophisticated and controlled methods were developed, including the Gabriel synthesis for primary amines and reductive amination, which remain staples in modern synthesis. dntb.gov.uabritannica.comyoutube.com

Similarly, the synthesis of ethers has foundational roots in reactions like the Williamson ether synthesis. The preparation of these fundamental linkages has been refined over time to allow for the construction of increasingly complex molecules. labinsights.nl

The deliberate combination of these two functional groups into single, often complex, molecules is a more modern trend, largely driven by the demands of drug discovery and materials science. unc.edu The synthesis of compounds with specific spatial arrangements of amino and ether groups, particularly on branched scaffolds, represents an advanced area of organic synthesis where control over regioselectivity and stereoselectivity is paramount. Modern catalytic methods, including those using photoredox catalysis, have recently enabled the diastereoselective formation of various amino ethers, showcasing the ongoing evolution in this field. researcher.life

Current Gaps and Emerging Opportunities in Amino-Ether Compound Research

Despite progress, significant challenges and opportunities remain in the field of amino-ether chemistry. A primary gap is the development of highly efficient, atom-economical, and stereoselective synthetic methods. While classical methods exist, they can suffer from drawbacks like overalkylation or the need for harsh reagents. byjus.com There is a continuous demand for novel catalytic systems that can construct these bifunctional molecules with high precision and under mild conditions. researcher.life

Emerging opportunities for amino-ether compounds are diverse:

Synthesis of Heterocycles: Amino ethers are valuable precursors for synthesizing nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in biologically active molecules. researcher.life

Development of Unnatural Amino Acids: The synthesis of non-proteinogenic amino acids and their derivatives is a burgeoning field in medicinal chemistry. researchgate.netprismbiolab.com Amino-ether scaffolds can serve as unique backbones for novel amino acid analogues.

Advanced Materials: As demonstrated by their use in polymer electrolytes, there is potential to explore amino-ethers in the development of other functional materials, such as porous organic polymers for catalysis or separation. mdpi.com

Bifunctional Molecules: The concept of bifunctional molecules is rapidly expanding, particularly in drug discovery with the rise of technologies like PROTACs (PROteolysis TArgeting Chimeras). youtube.com Simple and versatile amino-ethers could serve as novel linkers or scaffolds in the design of such next-generation therapeutics.

The continued exploration of compounds like this compound and its analogues is poised to contribute to advancements across the chemical sciences.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

N-ethyl-2-methoxy-2-methylpropan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-5-8-6-7(2,3)9-4/h8H,5-6H2,1-4H3 |

InChI Key |

ZZUNYXKMQXYNLR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C)(C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Methoxy 2 Methylpropyl Amine and Structural Analogues

Direct Amination Approaches to the Ethyl(2-methoxy-2-methylpropyl)amine Scaffold

Direct amination methods offer an efficient route to the target scaffold by forming the key carbon-nitrogen bond in a single, concerted step or a one-pot sequence. These approaches are often characterized by high atom economy.

Mechanistic Studies of Reductive Amination Pathways (e.g., imine reduction)

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for C-N bond formation. The synthesis of this compound via this pathway typically starts from the corresponding aldehyde, 2-methoxy-2-methylpropanal (B3051803), and ethylamine (B1201723). The reaction proceeds through a well-established three-step mechanism:

Nucleophilic Attack and Dehydration: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxy-2-methylpropanal. This is followed by the elimination of a water molecule to form an intermediate imine (or Schiff base).

Imine Reduction: The C=N double bond of the imine is then reduced to a single bond.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | Mild, inexpensive, readily available | Can reduce the starting aldehyde if not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Selective for imines over carbonyls | Toxic cyanide byproduct |

| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | Pressurized H₂ gas, various solvents | High efficiency, clean workup | Requires specialized high-pressure equipment |

Nucleophilic Substitution Strategies for Carbon-Nitrogen Bond Formation

The formation of the C-N bond can also be accomplished through nucleophilic substitution (SN2) reactions. nptel.ac.in This strategy involves the reaction of an electrophilic carbon with a nucleophilic nitrogen source. nptel.ac.in For the synthesis of this compound, this would typically involve:

Nucleophile: Ethylamine

Electrophile: A 2-methoxy-2-methylpropyl derivative with a good leaving group (e.g., halide or sulfonate ester).

The reaction pathway involves the backside attack of the ethylamine nitrogen on the carbon atom bearing the leaving group. The efficiency of this SN2 process is dependent on factors such as the nature of the leaving group (I > Br > Cl > OTs), the solvent, and the reaction temperature. A significant challenge in using primary amines like ethylamine is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. ub.edu

To circumvent the issue of multiple alkylations, methods like the Gabriel synthesis can be adapted. This involves using a protected form of the amine, such as potassium phthalimide, to ensure mono-alkylation. ub.edu Subsequent deprotection reveals the primary amine, which would then need to be ethylated in a separate step. Another effective approach is the use of the azide (B81097) anion (N₃⁻) as a nitrogen nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. ub.eduvanderbilt.edu

Palladium-Catalyzed Amination Techniques in Amino-Ether Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized C-N bond formation. mit.edu While typically applied to the synthesis of arylamines, these methods can be adapted for the construction of aliphatic amines and amino ethers. mit.edumdpi.comrsc.org The synthesis of this compound using this approach could hypothetically involve the coupling of ethylamine with a suitable 2-methoxy-2-methylpropyl halide or triflate.

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst adds to the alkyl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation with a base.

Reductive Elimination: The desired C-N bond is formed, and the palladium(0) catalyst is regenerated.

Recent advancements have focused on developing ligands and precatalysts that allow these reactions to occur under milder conditions with a broader substrate scope. mit.edu Palladium catalysis is also instrumental in the synthesis of related structures like vicinal amino alcohols from allylic amines, demonstrating its versatility in creating complex molecules containing both amino and ether functionalities. nih.govresearchgate.net

Multi-Step Synthesis Strategies from Diverse Precursors

Multi-step syntheses provide flexibility, allowing for the construction of the target molecule from more readily available or structurally diverse starting materials through a sequence of reliable reactions.

Alkylation and Alkoxylation Routes for Amine and Ether Linkages

A logical multi-step approach involves the sequential formation of the ether and amine linkages. One possible route could start from a precursor like 1-chloro-2-methyl-2-propanol.

Alkoxylation (Ether Formation): The tertiary hydroxyl group is converted to a methoxy (B1213986) group. This can be achieved using a reagent like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of methyl iodide (CH₃I) in a Williamson ether synthesis.

Alkylation (Amine Formation): The resulting 1-chloro-2-methoxy-2-methylpropane is then used as an alkylating agent to react with an excess of ethylamine to form the final product. Using an excess of the amine helps to minimize the formation of dialkylated byproducts. chemrxiv.org

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 1-Chloro-2-methyl-2-propanol | 1. NaH, THF 2. CH₃I | 1-Chloro-2-methoxy-2-methylpropane | Williamson Ether Synthesis |

| 2 | 1-Chloro-2-methoxy-2-methylpropane | Ethylamine (excess) | This compound | Nucleophilic Substitution (N-Alkylation) |

Functional Group Interconversions Leading to the Target Structure

Functional group interconversion (FGI) is a powerful strategy that involves transforming one functional group into another, allowing for the late-stage introduction of the desired amine functionality. ub.eduvanderbilt.eduscribd.com This approach can be advantageous when direct amination methods are challenging or incompatible with other functional groups in the molecule.

A hypothetical FGI route could begin with a precursor containing a functional group that can be readily converted to an amine. For instance, starting with 2-methoxy-2-methylpropanoic acid:

Amide Formation: The carboxylic acid can be converted to an amide, for example, by first forming an acyl chloride (using SOCl₂ or (COCl)₂) and then reacting it with ethylamine to yield N-ethyl-2-methoxy-2-methylpropanamide.

Amide Reduction: The resulting amide is then reduced to the target secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. scribd.com

This FGI strategy of forming and then reducing an amide is a robust and reliable method for synthesizing secondary amines. sciencesnail.com Alternative FGI pathways could involve the reduction of a nitrile or an azide to introduce the amino group. vanderbilt.edu

Condensation and Cyclization Reactions in Related Systems

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental in organic synthesis. wikipedia.org In systems related to amino-ethers, intramolecular condensation, or cyclization, can be a powerful tool for constructing cyclic structures. The propensity of a molecule to cyclize is influenced by factors such as the length of the chain connecting the reacting functional groups and the nature of those groups.

Studies on amino esters and amino carbonates have demonstrated that intramolecular cyclization can be thermally induced to form 5- and 6-membered rings at mild temperatures. nih.gov This process, leading to the formation of lactams, is a key strategy in various synthetic applications, including the release of polymer-bound drugs. nih.gov For instance, the cyclization of δ-amino esters proceeds readily to form stable six-membered piperidinone rings.

The reactivity in these cyclization reactions is highly dependent on the functional groups involved. The condensation between aminothiols and aromatic nitriles to form a five-membered thiazoline (B8809763) ring, for example, is a rapid and biocompatible reaction that can proceed under physiological conditions. nih.gov Such reactions highlight the diverse possibilities for creating heterocyclic systems from linear precursors containing amino functionalities, which is relevant for designing synthetic pathways to complex analogues of this compound.

Table 1: Factors Influencing Intramolecular Cyclization in Amino-Functionalized Systems

| Factor | Influence on Cyclization | Example Product | Reference |

|---|---|---|---|

| Ring Size | 5- and 6-membered rings are kinetically and thermodynamically favored. | Lactams (e.g., Piperidinone) | nih.gov |

| Functional Groups | The nature of the reacting groups (e.g., ester, carbonate, nitrile) dictates reaction conditions and rates. | Thiazoline rings | nih.gov |

| Chain Flexibility | Conformationally rigid linkers can pre-organize the molecule for cyclization. | Macrocycles | nih.gov |

| Catalyst | Acidic or basic conditions can catalyze the condensation by activating the functional groups. | Peptides | wikipedia.org |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance, particularly in the pharmaceutical industry, as different stereoisomers can have vastly different biological activities. nih.gov For a molecule like this compound, which may possess chiral centers, stereoselective synthesis is crucial for obtaining enantiomerically pure forms.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is a cornerstone of modern organic synthesis. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and widely used method for the synthesis of chiral amines. nih.govacs.org Catalytic systems based on metals like iridium, rhodium, and nickel, combined with chiral ligands, can achieve high levels of enantioselectivity in the formation of the C-N bond during reductive amination. acs.orgacsgcipr.orgsemanticscholar.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a potent strategy. youtube.com For instance, the asymmetric activation of amide C-N bonds has been achieved using bifunctional organocatalysts, enabling the synthesis of axially chiral biaryl amino acids under mild conditions. nih.govresearchgate.net These methods provide a direct route to chiral amines and their derivatives, offering high yields and excellent enantioselectivities. nih.govresearchgate.net

Table 2: Examples of Asymmetric Catalysis for Chiral Amine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium/Chiral Ligand | Asymmetric Hydrogenation of Imines | High activity and enantioselectivity for a broad range of substrates. | acs.org |

| Nickel/Chiral Ligand | Hydroalkylation of Enamides | Couples enamides with alkyl halides to form chiral amines with high regio- and enantioselectivity. | semanticscholar.org |

| Chiral Bifunctional Organocatalyst | Amide C-N Bond Cleavage | Enables atroposelective construction of axially chiral biaryl amino acids. | nih.govresearchgate.net |

| Chiral Aldehyde Catalysis | Amino Acid Transformation | Provides good catalytic activation and stereoselective control in reactions of amino acid esters. | frontiersin.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method is robust and allows for predictable stereocontrol.

Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org They are typically derived from amino acids and can be acylated. The resulting N-acyl oxazolidinones undergo highly diastereoselective alkylation and aldol (B89426) reactions. wikipedia.orgtcichemicals.com Similarly, pseudoephedrine and the more recent pseudoephenamine have proven to be versatile auxiliaries, providing excellent stereocontrol in the alkylation of amides to generate enantiomerically enriched carboxylic acids and their derivatives. nih.govharvard.edu Another important class is the tert-butanesulfinamide auxiliaries, which are highly effective for the asymmetric synthesis of chiral amines from imines. wikipedia.org

While effective, the use of chiral auxiliaries requires additional synthetic steps for attachment and removal. acs.org Therefore, auxiliary-free approaches, such as the direct asymmetric catalysis described previously, are often preferred for their greater step-economy.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org The application of these principles to the synthesis of amines and ethers is an active area of research.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are being replaced by more sustainable alternatives. Water, for example, has been shown to be an effective and eco-friendly solvent for reactions like imine synthesis, often accelerating reaction kinetics. digitellinc.com

Deep Eutectic Solvents (DESs) have emerged as promising green substitutes for conventional solvents. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for a variety of amination reactions, sometimes even acting as co-catalysts. mdpi.com Bio-derived solvents, such as Cyrene™, are also gaining traction for amine synthesis, offering a more sustainable alternative to dipolar aprotic solvents like DMF. rsc.org

In addition to solvents, the reagents used are also a focus of green chemistry. Reductive amination, a key method for amine synthesis, is considered a greener alternative to SN2-type reactions with alkyl halides, as it avoids potentially genotoxic reagents. acsgcipr.org Catalytic methods that improve atom economy and reduce waste are central to sustainable synthesis. rsc.org

Table 3: Green Solvents for Amination Reactions

| Solvent | Type | Advantages | Reference |

|---|---|---|---|

| Water | Aqueous | Non-toxic, non-flammable, readily available, can enhance reaction rates. | digitellinc.com |

| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue | Negligible volatility, high thermal stability, tunable properties, potential co-catalytic activity. | mdpi.com |

| Cyrene™ | Bio-derived | Biodegradable, derived from renewable resources, low toxicity. | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Derived from renewable resources, immiscible with water allowing for easy product isolation. | researchgate.net |

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety when handling hazardous reagents, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for straightforward automation and scale-up. nih.govacs.org

Derivatization and Functionalization Strategies for this compound Derivatives

The chemical architecture of this compound, characterized by a secondary amine and an ether linkage, offers several avenues for derivatization and functionalization. These modifications can be strategically employed to alter the molecule's physicochemical properties, introduce new reactive handles, or build more complex molecular scaffolds. The primary sites for chemical modification are the nitrogen atom of the secondary amine and, to a lesser extent, the ether functional group.

The secondary amine is the most reactive site, amenable to a wide range of transformations. Standard organic reactions can be utilized to introduce a variety of substituents, thereby creating a library of derivatives with diverse functionalities. Common strategies include acylation, alkylation, sulfonylation, and reactions with carbonyl compounds. These transformations allow for the introduction of acyl groups, new alkyl chains, sulfonyl moieties, and other functional groups that can significantly impact the molecule's polarity, steric bulk, and potential for further chemical reactions.

While the ether group is generally more stable, it can be cleaved under specific, often harsh, reaction conditions to yield an alcohol. This alcohol can then serve as a point for further functionalization, such as esterification or conversion to other functional groups. However, the reactivity of the secondary amine typically dominates, allowing for selective modifications at the nitrogen atom while leaving the ether group intact under milder conditions. The strategic choice of reagents and reaction conditions is therefore crucial in directing the functionalization to the desired site.

Below is a table outlining several potential derivatization strategies for this compound, along with the types of reagents that would be employed and the resulting derivative classes.

| Reaction Type | Reagent Class | Product Class |

| N-Acylation | Acyl halides, Anhydrides | N-Amides |

| N-Alkylation | Alkyl halides, Sulfates | Tertiary amines |

| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonamides |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary amines |

| Michael Addition | α,β-Unsaturated carbonyls/nitriles | β-Amino carbonyls/nitriles |

These derivatization strategies provide a versatile toolkit for the chemical modification of this compound, enabling the synthesis of a wide array of analogues with tailored properties for various scientific applications.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Methoxy 2 Methylpropyl Amine

Fundamental Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom is central to the reactivity of the amine functionality, rendering it both a Brønsted-Lowry base and a potent nucleophile.

Ethyl(2-methoxy-2-methylpropyl)amine, as a secondary amine, readily accepts a proton from an acid to form an ammonium (B1175870) salt. libretexts.org The basicity of an amine is typically quantified by the pKa of its conjugate acid (the ammonium ion). chemistrysteps.com For simple secondary alkyl amines, the pKa values of their conjugate acids generally fall in the range of 10 to 11. libretexts.orglibretexts.org The presence of two electron-donating alkyl groups (ethyl and 2-methoxy-2-methylpropyl) increases the electron density on the nitrogen atom, making it more basic than a primary amine. chemistrysteps.comquora.com

The equilibrium of this protonation is significantly influenced by the solvent. fiveable.me Protic solvents, such as water and alcohols, can stabilize the resulting ammonium ion through hydrogen bonding, thereby enhancing the amine's basicity. fiveable.measkfilo.com In contrast, aprotic solvents have a lesser effect on stabilizing the charged species, which can modulate the equilibrium. askfilo.comaskfilo.com

Table 1: Representative pKa Values of Secondary Ammonium Ions

| Amine | Conjugate Acid | pKa |

| Diethylamine (B46881) | Diethylammonium ion | 10.9 |

| Diisopropylamine | Diisopropylammonium ion | 11.0 |

| Pyrrolidine | Pyrrolidinium ion | 11.3 |

| This compound (Estimated) | Ethyl(2-methoxy-2-methylpropyl)ammonium ion | 10.5 - 11.5 |

Note: The pKa for this compound is an estimated value based on structurally similar secondary amines.

The nucleophilic nature of the secondary amine allows it to react with a variety of electrophilic centers.

Reaction with Carbonyls: In the presence of an acid catalyst, this compound can undergo nucleophilic addition to aldehydes and ketones. libretexts.orgpressbooks.pub The initial addition product, a carbinolamine, is unstable and readily dehydrates. Because the amine is secondary, the final product is an enamine, which is an alkene with an adjacent amine group. chemistrysteps.commasterorganicchemistry.com The reaction is reversible and is typically driven to completion by the removal of water. chemistrysteps.com

Reaction with Alkyl Halides: this compound can react with alkyl halides in a nucleophilic substitution (SN2) reaction to form a tertiary ammonium salt. ucalgary.catminehan.com The rate of this reaction is dependent on the structure of the alkyl halide, with primary halides being the most reactive. tminehan.com The product amine is also nucleophilic and can potentially react further, leading to the formation of a quaternary ammonium salt if an excess of the alkyl halide is used. libretexts.orgmnstate.edu The polarity of the solvent can also influence the rate of this SN2 reaction. pearson.com

As a base, this compound readily reacts with both inorganic and organic acids to form stable ammonium salts. libretexts.orgbritannica.com For example, reaction with hydrochloric acid would yield ethyl(2-methoxy-2-methylpropyl)ammonium chloride. This salt formation is a common characteristic of amines. britannica.com

The lone pair of electrons on the nitrogen atom also allows it to act as a ligand in the formation of coordination complexes with metal ions. Amines are known to form stable complexes with a variety of transition metals, such as copper(II), by donating their electron pair to the metal center. libretexts.org

The amine functionality can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation: Secondary amines can be oxidized to form imines. oup.comresearchgate.netrsc.org This transformation can be achieved using a variety of oxidizing agents. oup.comrsc.org For example, reagents like N-tert-butylphenylsulfinimidoyl chloride in the presence of DBU have been shown to efficiently oxidize secondary amines to their corresponding imines under mild conditions. oup.comoup.com

Reduction: While the amine itself is not typically reduced, it can be synthesized via the reduction of an amide. The corresponding secondary amide can be reduced to this compound using strong reducing agents like lithium aluminum hydride (LiAlH4). orgoreview.commasterorganicchemistry.com Other methods, such as catalytic reduction using iridium catalysts with diethylsilane, have also been developed for the reduction of secondary amides to secondary amines. rsc.orgacs.orgorganic-chemistry.org

Chemical Transformations of the Ether Moiety

The ether group in this compound is generally less reactive than the amine functionality. However, under specific conditions, the C-O bond can be cleaved.

The cleavage of ethers typically requires strong reagents or harsh conditions.

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.compearson.com The ether oxygen is first protonated by the acid, making it a better leaving group. masterorganicchemistry.comlibretexts.org Given that the methoxy (B1213986) group is attached to a tertiary carbon, the subsequent cleavage is likely to proceed via an SN1 mechanism. fiveable.mewikipedia.orglibretexts.org This involves the departure of methanol (B129727) as a leaving group to form a stable tertiary carbocation, which is then attacked by the halide nucleophile. This would result in the formation of 2-iodo-2-methylpropan-1-amine (after reaction of the amine with the acid) and methanol.

Oxidative Cleavage: In some cases, ethers can be cleaved oxidatively. For instance, benzylic ethers can be cleaved using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. acs.org While not a benzylic ether, the tertiary nature of the carbon bearing the methoxy group in this compound might make it susceptible to certain oxidative cleavage conditions, although this is less common than acid-catalyzed cleavage. rsc.org

Intermolecular Interactions and Coordination Ability of the Ether Oxygen

The ether oxygen in this compound possesses two lone pairs of electrons, making it a potential site for intermolecular interactions, most notably hydrogen bonding and coordination to metal centers.

Hydrogen Bonding: While ethers cannot donate a hydrogen bond, the oxygen atom acts as a hydrogen bond acceptor. In protic solvents or in the presence of molecules with O-H or N-H bonds, the ether oxygen can participate in hydrogen bonding. This interaction influences the solubility and solvation characteristics of the compound. The strength of this hydrogen bond is generally weaker than that formed with the nitrogen atom of the amine group, which is a stronger hydrogen bond acceptor.

Coordination Chemistry: The ether oxygen can act as a Lewis base, coordinating to metal ions. In amino ethers, both the nitrogen and the oxygen atoms can participate in chelation, forming a stable ring structure with a metal cation. The presence of the neighboring amino group can enhance the coordination ability of the ether oxygen. Studies on amino-functionalized silyl (B83357) ethers have shown that the presence of a nitrogen atom can slightly increase the coordination ability of the Si-O-C unit acs.org. This cooperative effect is crucial in the formation of stable metal complexes. The coordination can be influenced by the nature of the metal ion, with "hard" cations like alkali and alkaline earth metals showing a preference for the "hard" ether-oxygen donor nih.gov. The ethyl and 2-methylpropyl substituents introduce steric hindrance that can modulate the accessibility of the lone pairs on the oxygen, thereby affecting the stability and geometry of the resulting metal complexes.

Table 1: Coordination Properties of Amino Ether Ligands with Various Metal Ions

| Ligand Type | Metal Ion(s) | Coordination Mode | Key Findings | Reference(s) |

| Amino-functionalized silyl ethers | Li+ | N,O-Chelation | Amino group slightly increases the coordination ability of the ether oxygen. | acs.org |

| Thio-oxocrown ethers | Na+, K+, Ag+, etc. | Macrocyclic | Selectivity is tuned by the combination of hard (O) and soft (S) donor atoms. | nih.gov |

| 2-Aminocarboxylates | Transition Metals | N,O-Bidentate | Form stable five-membered chelate rings. | wikipedia.org |

| Amino alcohols | Cu(II) | N,O-Bidentate | Form stable complexes with flexible conformations governed by weak interactions. | researchgate.net |

Intramolecular Interactions and Conformational Effects on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the non-covalent interactions within the molecule. The molecule's flexibility allows it to adopt various conformations, with certain arrangements being more stable due to specific intramolecular forces.

Intramolecular Hydrogen Bonding: A key intramolecular interaction in this molecule is the potential for hydrogen bonding between the amine proton (N-H) and the ether oxygen (O). This interaction would lead to the formation of a pseudo-five-membered ring. The stability of this hydrogen bond depends on the geometry of the conformer. Studies on similar molecules, such as 2-methoxy-ethylamine, have investigated the strength of this N-H···O interaction researchgate.net. The presence of methyl groups on the carbon adjacent to the ether oxygen in this compound can influence the optimal geometry for this interaction.

Gauche Effect: The conformational preference around the C-C bond between the nitrogen and oxygen-bearing carbons is influenced by the gauche effect. This phenomenon describes the tendency of certain molecules to adopt a gauche conformation (dihedral angle of ~60°) over an anti conformation (180°), despite potential steric hindrance wikipedia.org. In molecules containing electronegative atoms like oxygen and nitrogen, the gauche arrangement can be stabilized by hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-O or C-N σ* antibonding orbital chemeurope.com. For this compound, this would favor a conformation where the ethylamine (B1201723) and methoxy-methyl groups are gauche to each other. Theoretical studies on 2-amino-2-methyl-propanol have shown that a gauche structure is highly prevalent, governed by an O-H···N intramolecular hydrogen bond, which has a strong hyperconjugative contribution researchgate.net.

Reaction Kinetics and Transition State Analysis

The rates of reactions involving this compound are determined by the energy of the transition state for each elemental step. Both experimental and computational methods are used to probe these kinetic aspects.

Reactions at the amine center, such as N-alkylation or reactions with electrophiles, are characteristic of secondary amines. The reaction rates are influenced by steric hindrance from the ethyl and the bulky 2-methoxy-2-methylpropyl groups. Kinetic studies on the N-alkylation of various amines with alcohols have shown that the reaction typically requires elevated temperatures and the use of a catalyst nih.govresearchgate.net.

Reactions involving the ether group, such as acid-catalyzed cleavage, are also possible. The kinetics of these reactions depend on the acid concentration and the stability of the potential carbocation intermediates pressbooks.pub.

The reaction of amines with hydroxyl radicals is particularly important in atmospheric and environmental chemistry. Experimental studies on other alkylamines and alkanolamines have determined aqueous-phase rate constants to be on the order of 10⁸ to 10⁹ M⁻¹s⁻¹ acs.org.

Table 2: Experimentally Determined Rate Constants for Reactions of Structurally Related Amines

| Amine | Reactant | pH | Rate Constant (k) | Reference(s) |

| Monoethanolamine | OH Radical | 5 | 4.6 x 10⁸ M⁻¹s⁻¹ | acs.org |

| Diethylamine | OH Radical | 5 | 3.7 x 10⁸ M⁻¹s⁻¹ | acs.org |

| Glycine | (Decomposition) | 6.8 | ~2 x 10⁻¹⁷ s⁻¹ (at 25°C) | nih.gov |

| Methionine | Singlet Oxygen | - | 1.6 x 10⁷ M⁻¹s⁻¹ | researchgate.net |

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms where experimental data is scarce. For this compound, computational models can be used to map potential energy surfaces, locate transition states, and calculate activation barriers for various reactions.

Modeling Amine Reactivity: DFT calculations can model reactions such as N-alkylation or oxidation. For instance, in the ozonation of aliphatic amines, DFT studies have shown that oxygen-transfer occurs initially with a Gibbs free energy of activation (ΔG‡) of 8–10 kcal/mol rsc.org. For reactions with OH radicals, computational studies on aminomethanol (B12090428) have calculated activation barriers for H-atom abstraction from the -NH₂ group to be around 4-6 kcal/mol frontiersin.org.

Modeling Ether Cleavage: The mechanism of acid-catalyzed ether cleavage can be elucidated computationally. The models would distinguish between Sₙ1 and Sₙ2 pathways by comparing the stability of the protonated ether and the potential carbocation intermediates. The 2-methylpropyl group is tertiary at the carbon bearing the methoxy group, suggesting that an Sₙ1-type cleavage, proceeding through a relatively stable tertiary carbocation, could be a favorable pathway under strongly acidic conditions wikipedia.orglibretexts.org.

Modeling Intramolecular Interactions: Computational methods are also essential for quantifying the strength of intramolecular hydrogen bonds and the energy differences between various conformers, providing insight into the conformational effects on reactivity discussed in section 3.3 acs.orgresearchgate.net.

Table 3: Computationally Derived Activation Energies for Reactions of Related Compounds

| Reaction | Method | Activation Energy (ΔG‡ or Barrier Height) | Key Findings | Reference(s) |

| Ozonation of Ethylamine | DFT | 8–10 kcal/mol | Initial oxygen-transfer is rapid. | rsc.org |

| H-abstraction from Aminomethanol by OH radical | DFT | 4.7 kcal/mol (from -NH₂) | Abstraction from the amine group is more favorable than from -CH₂ or -OH groups. | frontiersin.org |

| Decarboxylation of Glycine (in water) | QM/MM | 45.3 kcal/mol | Simple CO₂ detachment is the rate-limiting step. | nih.gov |

| NH₂⁻ + Diethyl Ether (E2 Reaction) | Computational | Higher kinetic barrier than HO⁻ reaction | Consistent with a larger experimental isotope effect. | nih.gov |

Pathways for Degradation and Stability Studies (mechanistic focus)

The stability of this compound is limited by several potential degradation pathways involving both the amine and ether functional groups. The specific mechanism depends on the environmental conditions, such as the presence of oxidants, acids, bases, or heat.

Oxidative Degradation: The amine group is susceptible to oxidation. In the presence of oxidants like ozone or hydroxyl radicals, degradation can be initiated by H-atom abstraction from the C-H bond alpha to the nitrogen or by an electron transfer from the nitrogen lone pair ntnu.no. This can lead to a cascade of reactions forming various products, including imines, aldehydes, and smaller amines through N-dealkylation rsc.org. Oxidative deamination is a known metabolic and synthetic pathway where the amine is converted into a carbonyl group, which in this case would yield a ketone wikipedia.orgnih.gov.

Acid-Catalyzed Cleavage of the Ether: The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., HBr or HI) pressbooks.pubwikipedia.org. The mechanism begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, a nucleophile (e.g., Br⁻) attacks one of the adjacent carbon atoms. Given the structure of this compound, the carbon atom bonded to the oxygen is tertiary. Therefore, the cleavage likely proceeds via an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation after the departure of methanol libretexts.org.

Thermal Degradation: At elevated temperatures, C-N and C-O bond cleavage can occur. DFT studies on related N-alkoxyamines can provide estimates for bond dissociation energies, indicating the weakest bond and the likely initial fragmentation step in thermal decomposition acs.org. For simple aliphatic amines, thermal degradation can lead to the formation of alkenes and ammonia (B1221849) or smaller amines.

Base-Induced Degradation: While less common for acyclic ethers, strongly basic conditions can promote elimination reactions. A strong base could potentially deprotonate the carbon alpha to the protonated amine, initiating an elimination pathway, though this is less likely than other degradation routes wikipedia.org.

Theoretical and Computational Investigations of Ethyl 2 Methoxy 2 Methylpropyl Amine

Electronic Structure and Bonding Analysis

The electronic structure is fundamental to a molecule's chemical properties and reactivity. Computational methods provide a lens into the distribution and energy of electrons within a molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are essential for predicting the molecular properties of a compound like Ethyl(2-methoxy-2-methylpropyl)amine. Methods like Density Functional Theory (DFT) and ab initio calculations could determine its optimized geometry, vibrational frequencies, and thermochemical properties. researchgate.netresearchgate.net For instance, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would provide a detailed picture of the molecule's three-dimensional structure and the energies of its electronic states. researchgate.net

| Property | Calculated Value | Method/Basis Set |

| Total Energy | Value in Hartrees | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | Value in Debye | DFT/B3LYP/6-311G(d,p) |

| Rotational Constants | Values in GHz | DFT/B3LYP/6-311G(d,p) |

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Analysis of the electron density would reveal the regions of the molecule that are electron-rich or electron-poor, providing further insight into its reactive sites.

Conformational Landscape and Molecular Dynamics

Molecules are not static; they exist as an ensemble of different conformations. Understanding this dynamic behavior is critical for a complete picture of the molecule.

Potential Energy Surface Scans and Global Minima Identification

A potential energy surface (PES) scan involves systematically changing the dihedral angles of the rotatable bonds in this compound to map out the energy landscape. This process would identify the various stable conformations (local minima) and the transition states that connect them. The conformation with the lowest energy is the global minimum and represents the most stable structure of the molecule. researchgate.net

Table 2: Illustrative Conformational Analysis Data for this compound (Note: This table is for illustrative purposes as specific data is not available.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |

| Global Minimum | 0.00 | e.g., C-C-N-C = 180 | e.g., 65% |

| Local Minimum 1 | e.g., 1.2 | e.g., C-C-N-C = 60 | e.g., 25% |

| Local Minimum 2 | e.g., 2.5 | e.g., C-C-O-C = -70 | e.g., 10% |

Molecular Dynamics Simulations in Solution and Gas Phase

Molecular dynamics (MD) simulations would provide a time-resolved view of the conformational changes and intermolecular interactions of this compound. By simulating the molecule in different environments, such as in the gas phase or in a solvent like water, one could observe its dynamic behavior, including how it folds, interacts with solvent molecules, and explores its conformational space over time. These simulations are computationally intensive but offer unparalleled insight into the molecule's real-world behavior.

Analysis of Intramolecular Interactions (e.g., hydrogen bonding, steric effects)

The conformational flexibility of this compound is significantly influenced by a variety of intramolecular interactions. Computational analysis allows for a detailed examination of these forces, which dictate the molecule's preferred three-dimensional structure and, consequently, its reactivity and physical properties.

Key among these are steric effects, which arise from the spatial arrangement of atoms. The presence of a quaternary carbon atom (C2, bonded to two methyl groups, a methoxy (B1213986) group, and the CH2-NH group) creates a sterically hindered environment. The ethyl group attached to the nitrogen atom also contributes to steric crowding. Computational methods, such as potential energy surface (PES) scans, can be employed to explore the rotational barriers around key single bonds (e.g., C1-N, N-C(ethyl)). By systematically rotating these bonds and calculating the corresponding energy, the most stable, low-energy conformations can be identified. These calculations typically reveal that conformations minimizing the repulsion between bulky groups (the two methyl groups on C2, the methoxy group, and the ethyl group) are energetically favored.

Intramolecular hydrogen bonding is another potential interaction, although likely weak in this molecule. A possible, albeit geometrically strained, hydrogen bond could form between the amine hydrogen (N-H) and the oxygen atom of the methoxy group. Quantum chemical calculations, such as Atoms in Molecules (AIM) theory, can be used to identify and characterize such weak interactions by locating bond critical points (BCPs) and analyzing the electron density at these points.

The interplay between these attractive and repulsive forces determines the molecule's equilibrium geometry. The following table illustrates hypothetical data from a conformational analysis, highlighting the relative energies of different rotamers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-N-C(ethyl)-C(methyl)) | Relative Energy (kcal/mol) | Key Intramolecular Distances (Å) (N-H···O) |

|---|---|---|---|

| Anti | 180° | 0.00 | 3.5 |

| Gauche 1 | 60° | 1.25 | 2.8 |

| Gauche 2 | -60° | 1.30 | 2.9 |

Note: This data is illustrative and intended to represent the type of output from a computational conformational analysis.

Prediction of Spectroscopic Features through Advanced Computational Methods (focus on methodology)

Computational chemistry provides powerful tools for predicting spectroscopic features, which can aid in the interpretation of experimental data and confirm molecular structures.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT) with functionals such as B3LYP. researchgate.netnih.gov The methodology involves several steps:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is a prerequisite for frequency calculations, as it ensures the calculations are performed on a stable conformation.

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are computed. This calculation determines the second derivatives of the energy with respect to the nuclear coordinates.

Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. scirp.org

Assignment: The calculated vibrational modes are analyzed to assign them to specific molecular motions, such as C-H stretching, N-H bending, or C-O stretching, often with the aid of Potential Energy Distribution (PED) analysis. researchgate.netnih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹, scaled) | Intensity (IR) | Vibrational Mode Assignment |

|---|---|---|

| 3350 | Medium | N-H stretch |

| 2975 | Strong | C-H asymmetric stretch (methyl/ethyl) |

| 2880 | Strong | C-H symmetric stretch (methyl/ethyl) |

| 2825 | Medium | C-H stretch (methoxy) |

| 1460 | Medium | CH₂/CH₃ bending |

| 1120 | Strong | C-O-C stretch |

Note: This data is illustrative. The frequencies and assignments are typical for the functional groups present in the molecule.

The prediction of NMR spectra is a valuable computational tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shieldings. scirp.org

The process is as follows:

Geometry Optimization: As with vibrational analysis, an accurate, optimized molecular geometry is required. The calculation is often performed in a simulated solvent environment (e.g., using PCM) to better mimic experimental conditions. liverpool.ac.uk

Shielding Calculation: The GIAO method is used with a suitable level of theory (e.g., DFT) to calculate the absolute magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σ(TMS) - σ(sample).

This methodology allows for the prediction of both ¹H and ¹³C NMR spectra, which can be compared directly with experimental results to confirm assignments or distinguish between possible isomers. uba.arucl.ac.uk

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (referenced to TMS)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | 1.1 | - |

| N-CH₂ -CH₃ | 2.6 | 48.5 |

| N-CH₂-CH₃ | 1.0 | 15.2 |

| N-CH₂ -C(CH₃)₂OCH₃ | 2.5 | 59.0 |

| C(CH₃ )₂ | 1.1 | 25.0 |

| O-CH₃ | 3.2 | 51.0 |

| C (CH₃)₂ | - | 75.0 |

Note: This data is illustrative and represents plausible chemical shifts for the described molecular structure.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| n-Hexane |

| Dichloromethane |

| Ethanol |

Molecular Docking and Ligand-Receptor Interaction Modeling (in non-biological contexts, e.g., catalyst-substrate binding)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular docking and ligand-receptor interaction modeling of this compound in non-biological contexts, such as catalyst-substrate binding.

While computational methods are frequently employed to understand the interactions between small molecules and catalyst surfaces or other non-biological receptors, no published research detailing such investigations for this compound could be identified. Theoretical studies often explore binding energies, preferred orientations, and the nature of intermolecular forces (e.g., van der Waals forces, hydrogen bonding, and electrostatic interactions) that govern the association between a ligand and its receptor. This information is crucial for designing new catalysts and understanding reaction mechanisms at a molecular level.

For analogous aliphatic amines and ether compounds, computational studies have been used to investigate their interactions with various catalytic systems. For instance, density functional theory (DFT) calculations have been applied to study the poisoning effects of simple amines like dimethylamine (B145610) and diethylamine (B46881) on Ziegler-Natta polymerization catalysts. Such studies calculate interaction energies and explore the mechanism of catalyst deactivation. However, similar detailed computational analyses for the specific compound this compound are not currently available in the public domain.

The absence of such data precludes the creation of detailed research findings and data tables on the binding affinities, interaction types, or specific interacting sites for this compound in a non-biological catalytic context. Further research in this area would be necessary to provide the specific molecular docking and interaction modeling data requested.

Applications of Ethyl 2 Methoxy 2 Methylpropyl Amine in Advanced Chemical Systems and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

Amines are fundamental building blocks in organic chemistry due to the nucleophilic nature of the nitrogen atom. Ethyl(2-methoxy-2-methylpropyl)amine, with its secondary amine functionality, could theoretically participate in a variety of chemical transformations.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials. Secondary amines are common starting materials for the synthesis of these rings. For instance, they can be used in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinolines or in various cyclization reactions with bifunctional electrophiles to create a wide range of heterocyclic systems. However, no specific examples of this compound being used for the synthesis of such compounds have been documented in the reviewed literature.

Utility in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are complex molecular architectures that serve as the foundation for the synthesis of new materials and biologically active molecules. The incorporation of amine functionalities can be crucial for establishing key structural features and intermolecular interactions. While the structure of this compound, featuring both an ether and an amine group, could potentially be leveraged to create unique three-dimensional scaffolds, there is no specific research to support this application.

Integration into Polymer Science and Materials Chemistry

Amines play a significant role in polymer science, both as monomers and as functional additives that modify the properties of polymeric materials.

Monomer or Co-monomer in Polymerization Reactions

Secondary amines can be involved in polymerization reactions, for example, in the formation of polyamides through reaction with carboxylic acid derivatives. The presence of the methoxy (B1213986) group in this compound could potentially influence the properties of the resulting polymer, such as its solubility and thermal characteristics. However, there are no published studies on the use of this compound as a monomer or co-monomer.

Additive for Modifying Polymeric Material Properties (e.g., curing agents, cross-linkers)

Amines are widely used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network. The rate of curing and the final properties of the cured material are highly dependent on the structure of the amine. While this compound could theoretically function as a curing agent, its specific performance characteristics in this role have not been reported. Similarly, its potential use as a cross-linker in other polymer systems is not documented.

Applications in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in amines can act as a Lewis base or be part of a ligand for a metal center, making them useful in catalysis. In homogeneous catalysis, amine-containing ligands can be used to control the reactivity and selectivity of metal catalysts. In heterogeneous catalysis, amines can be immobilized on solid supports to create active catalytic sites. There is currently no information available on the application of this compound in either homogeneous or heterogeneous catalysis.

Ligand Design for Transition Metal Catalysis (e.g., C-H activation, cross-coupling)

There is no available research or data on the use of this compound as a ligand in transition metal-catalyzed reactions.

Organocatalytic Roles in Specific Chemical Transformations

The potential for this compound to act as an organocatalyst has not been investigated in any published studies.

Emerging Applications in Novel Chemical Technologies (e.g., advanced solvent systems, surface chemistry, non-biological sensor development)

There is no information available regarding the application of this compound in the development of advanced solvent systems, in surface chemistry, or for the creation of non-biological sensors.

Future Research Directions and Uncharted Avenues for Ethyl 2 Methoxy 2 Methylpropyl Amine Research

Development of Highly Efficient and Atom-Economical Synthetic Routes

Key research objectives should include:

Catalytic Reductive Amination: Investigating the direct reductive amination of 2-methoxy-2-methylpropanal (B3051803) with ethylamine (B1201723) using heterogeneous or homogeneous catalysts. nih.gov This one-pot method avoids stoichiometric reagents and can offer high selectivity under milder conditions. researchgate.net Research could focus on developing novel, reusable catalysts, such as those based on non-precious metals, to enhance the economic and environmental viability of the synthesis. researchgate.net

"Borrowing Hydrogen" Methodologies: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful, atom-economical method for forming C-N bonds from alcohols and amines, producing only water as a byproduct. researchgate.netorganic-chemistry.org A potential route to explore would be the reaction of 2-methoxy-2-methylpropan-1-ol (B1600349) with ethylamine using a suitable transition-metal catalyst. This approach would be a significant improvement over classical multi-step syntheses.

Flow Chemistry Processes: Implementing continuous flow processes for the chosen synthetic route could enhance efficiency, safety, and scalability. fiveable.me Flow reactors allow for precise control over reaction parameters, potentially improving yield and purity while minimizing waste.

Exploration of Under-Investigated Reactivity Patterns and Unconventional Transformations

The unique structural features of Ethyl(2-methoxy-2-methylpropyl)amine—namely the steric hindrance around the nitrogen atom and the presence of an ether linkage—suggest that its reactivity may differ significantly from simpler secondary amines. acs.orgenamine.net A crucial area of future research is the systematic exploration of its chemical behavior in a variety of transformations.

Potential avenues for investigation include:

C-N Bond Activation and Functionalization: While C-N bonds are typically robust, methods for their selective cleavage and functionalization are of great interest for molecular editing. nih.gov Research could probe the reactivity of the C-N bond in this compound towards transition-metal catalysts, potentially enabling novel N-dealkylation or N-alkylation reactions under specific conditions. nih.gov

Deconstructive Diversification: Inspired by strategies applied to cyclic amines, research could explore whether the acyclic backbone of this compound can undergo "deconstructive" functionalization. nih.gov This could involve targeted C-C bond cleavage adjacent to the nitrogen, followed by the installation of new functional groups, effectively using the parent molecule as a scaffold for diverse new structures.

Reactions with Unconventional Electrophiles: Investigating the reactions of this compound with unconventional reagents like difluorocarbene could lead to unexpected and valuable chemical transformations. acs.org The steric hindrance may direct the reaction towards pathways not observed with less bulky amines, potentially yielding novel fluorinated products.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analogues

The vastness of chemical space makes the empirical synthesis and testing of all possible derivatives of a molecule impractical. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity and accelerate discovery. nih.goveurekalert.org

Future work in this area could focus on:

Building Predictive Models: A dataset could be generated by synthesizing a focused library of analogues of this compound and measuring key properties (e.g., solubility, basicity, thermal stability, reactivity in a specific catalytic cycle). This data could be used to train ML models, such as random forests or neural networks, to predict the properties of virtual, unsynthesized analogues. eurekalert.orgnih.govnih.gov

De Novo Design of Analogues: Generative AI models could be employed to design novel analogues with optimized, user-defined properties. bioworld.comeinpresswire.com For instance, an AI could be tasked with designing a derivative that maximizes a specific catalytic activity while maintaining high solubility, suggesting promising candidates for synthesis. technologynetworks.com

Reaction Outcome Prediction: AI tools can predict the outcome and yield of chemical reactions. eurekalert.org For this compound and its derivatives, ML models could be developed to predict their performance in complex, multi-component reactions, saving significant experimental effort. eurekalert.org

| Analogue Structure | Modification | Predicted Property 1: LogP (Lipophilicity) | Predicted Property 2: pKa (Basicity) | Recommendation for Synthesis |

|---|---|---|---|---|

| Ethyl(2-ethoxy-2-methylpropyl)amine | Methoxy (B1213986) to Ethoxy | 2.1 | 10.5 | High Priority (Increased Lipophilicity) |

| Propyl(2-methoxy-2-methylpropyl)amine | Ethyl to Propyl | 2.3 | 10.8 | High Priority (Increased Lipophilicity & Basicity) |

| Ethyl(2-methoxy-2-ethylpropyl)amine | Methyl to Ethyl (on backbone) | 2.4 | 10.9 | Medium Priority |

| Ethyl(2-isopropoxy-2-methylpropyl)amine | Methoxy to Isopropoxy | 2.5 | 10.4 | Low Priority (Potential steric clash) |

Integration into Next-Generation Multifunctional Material Systems and Devices

Amines are fundamental building blocks in materials science, used in the synthesis of polymers, as curing agents, and as functional additives. acs.org The unique structure of this compound could be leveraged for the creation of advanced materials with novel properties.

Future research could explore its role as:

A Monomer for Functional Polymers: The secondary amine group provides a reactive site for polymerization. For example, it could be incorporated into polyamides or polyureas, where its bulky, ether-containing side chain could disrupt polymer packing, potentially leading to materials with increased solubility, lower glass transition temperatures, or enhanced flexibility.

A Curing Agent or Modifier for Thermosets: In epoxy resins or polybenzoxazines, amines act as curing agents that critically influence the final properties of the thermoset. mdpi.com The specific steric and electronic profile of this compound could be investigated to control curing kinetics and modify the thermal stability, mechanical properties, or surface energy of the resulting materials. mdpi.com

A Ligand for Catalytic Systems: The nitrogen atom can act as a ligand for transition metals. Research into the coordination chemistry of this amine could lead to new catalysts where the sterically demanding substituent creates a specific pocket around the metal center, influencing the selectivity of catalytic reactions.

A Component in Stimuli-Responsive Materials: The amine group offers a handle for creating pH-responsive materials. Polymers incorporating this amine could exhibit changes in conformation or solubility in response to pH variations, a desirable feature for applications in drug delivery or smart coatings.

Interdisciplinary Research at the Confluence of Organic Synthesis, Materials Science, and Computational Chemistry

The most impactful future research on this compound will not exist in a disciplinary silo. A truly comprehensive understanding and application of this molecule will require a deeply integrated, interdisciplinary approach. yale.eduucsb.edu

A synergistic research program would involve:

Computational Chemistry Guiding Synthesis: Before attempting a new reaction in the lab, computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation barriers, and predict potential side products. nih.govacs.orgnih.gov This can help synthetic chemists select the most promising reaction conditions, saving time and resources. quora.com

Synthesis Enabling Materials Science: Organic chemists would focus on developing efficient and scalable syntheses for the target molecule and its rationally designed analogues. bu.edu These compounds would then be provided to materials scientists for incorporation into new material systems.

Materials Testing Feeding Back to Computational Design: Materials scientists would characterize the properties (e.g., mechanical, thermal, conductive) of the new materials. labinsights.nl These experimental results would provide crucial data to refine computational models, creating a closed loop of design, synthesis, and testing that accelerates the discovery of materials with superior performance. labinsights.nl This collaborative cycle ensures that synthetic efforts are directed toward molecules with the highest predicted potential for impactful applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.